molecular formula C8H15N3 B15321606 2-(1-Ethyl-1h-imidazol-5-yl)-N-methylethan-1-amine

2-(1-Ethyl-1h-imidazol-5-yl)-N-methylethan-1-amine

Cat. No.: B15321606
M. Wt: 153.22 g/mol
InChI Key: OHPSNTZTOJMZEM-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-imidazol-5-yl)-N-methylethan-1-amine is a substituted imidazole derivative featuring an ethyl group at the 1-position of the imidazole ring and a methylated ethylamine side chain. Its molecular formula is C₈H₁₅N₃ (molecular weight ≈ 153.23 g/mol).

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2-(3-ethylimidazol-4-yl)-N-methylethanamine

InChI

InChI=1S/C8H15N3/c1-3-11-7-10-6-8(11)4-5-9-2/h6-7,9H,3-5H2,1-2H3

InChI Key

OHPSNTZTOJMZEM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1CCNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Ethyl-1H-imidazol-5-yl)-N-methylethan-1-amine typically involves the following steps:

  • Formation of Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.

  • Substitution at the 1-Position: Ethylation of the imidazole ring can be achieved using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

  • Introduction of the Amino Group: The amino group can be introduced through reductive amination of the ethylated imidazole with formaldehyde and ammonia, followed by reduction with sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Ethyl-1H-imidazol-5-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace substituents on the ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

  • Substitution: Ethyl iodide, ethyl bromide, and various nucleophiles.

Major Products Formed:

  • Oxidation Products: Alcohols, ketones, and carboxylic acids.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Various substituted imidazoles.

Scientific Research Applications

2-(1-Ethyl-1H-imidazol-5-yl)-N-methylethan-1-amine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate the role of imidazole derivatives in biological systems.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: It can be used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(1-Ethyl-1H-imidazol-5-yl)-N-methylethan-1-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares key structural and pharmacological features of 2-(1-Ethyl-1H-imidazol-5-yl)-N-methylethan-1-amine with related compounds:

Compound Name Substituents on Imidazole Side Chain Molecular Weight (g/mol) Key Pharmacological Properties
Target Compound 1-Ethyl N-Methyl ethanamine 153.23 Potential serotonin receptor ligand (hypothesized)
AH-494 () 1-Ethyl Indole-5-carboxamide 295.33 5-HT7 receptor agonist (Ki = 2.3 nM), high selectivity over 5-HT1A
N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine () 1-Methyl N-Methyl methanamine 125.18 Not reported; structural simplicity may reduce receptor affinity
1-(1-Ethyl-1H-imidazol-5-yl)methanamine dihydrochloride () 1-Ethyl Methanamine (dihydrochloride) 193.60 (salt) Enhanced solubility due to salt form; shorter chain limits flexibility
N-[2-(1H-Imidazol-5-yl)ethyl]-1H-benzimidazol-2-amine () None (unsubstituted) Benzimidazole-ethylamine 227.27 Larger aromatic system; potential dual binding to histamine/benzodiazepine receptors

Key Structural and Functional Differences

Substituent Effects on Imidazole :

  • The 1-ethyl group in the target compound and AH-494 increases lipophilicity compared to 1-methyl () or unsubstituted imidazoles (). This may enhance blood-brain barrier penetration and receptor binding .
  • Electron-donating ethyl vs. electron-withdrawing nitro groups (e.g., in ’s nitroimidazoles): Ethyl substitution likely improves metabolic stability compared to nitro derivatives, which are prone to reduction .

Side Chain Modifications :

  • The N-methylethanamine chain in the target compound offers greater conformational flexibility than the rigid indole-carboxamide in AH-494. This flexibility may broaden receptor interactions but reduce selectivity .
  • Dihydrochloride salts () improve aqueous solubility but require deprotonation for membrane permeability, unlike the free-base target compound .

Receptor Selectivity :

  • AH-494’s indole-carboxamide group confers high 5-HT7 receptor affinity (Ki = 2.3 nM), whereas the target compound’s simpler side chain may shift selectivity toward other serotonin receptor subtypes .
  • The benzimidazole derivative () likely targets histaminergic or GABAergic pathways due to its bulky aromatic system, diverging from the target compound’s hypothesized serotonergic activity .

Physicochemical and ADMET Profiles

  • Lipophilicity (LogP) :
    The target compound’s LogP is estimated to be ~1.5 (higher than ’s methyl analogue due to the ethyl group), favoring CNS penetration. AH-494, with a larger indole group, has a LogP of ~2.8, balancing lipophilicity and solubility .
  • Metabolic Stability : Ethyl substitution on imidazole may slow hepatic oxidation compared to methyl groups, as seen in analogues like AH-494, which show favorable in vitro stability .

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